molecular formula C18H23N5O B2368273 2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 585559-30-4

2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2368273
CAS No.: 585559-30-4
M. Wt: 325.416
InChI Key: WEHARUUGPUOCEA-UHFFFAOYSA-N
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Description

The compound “2-amino-1-butyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative . Quinoxalines are nitrogen-containing heterocyclic compounds that have been found to exhibit diverse pharmacological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One common method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions . The specific reactions that “this compound” can undergo are not directly available from the search results.

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

Research has explored the synthesis and application of quinoxaline derivatives and related compounds in chemical reactions and catalysis. For example, studies on rigid P-chiral phosphine ligands with quinoxaline groups have shown their utility in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating potential applications in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Material Science and Polymer Chemistry

Quinoxaline derivatives have been explored for their applications in material science and polymer chemistry. For instance, research into the room-temperature free-radical-induced polymerization of specific compounds showcases the potential for developing new materials with unique thermal and chemical properties (Baek et al., 2003).

Drug Discovery and Biological Activity

Quinoxaline derivatives are key structural motifs in bioactive natural products and synthetic drugs. Studies have developed protocols for the preparation of quinoxaline-3-carbonyl compounds, highlighting the potential for creating novel therapeutic agents (Xie et al., 2019). Additionally, antimycobacterial activity of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives indicates potential applications in the treatment of tuberculosis (Guillon et al., 2004).

Properties

IUPAC Name

2-amino-1-butyl-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-5-11-23-16(19)14(18(24)20-10-4-2)15-17(23)22-13-9-7-6-8-12(13)21-15/h6-9H,3-5,10-11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHARUUGPUOCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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